![molecular formula C₂₄H₂₇NO₇ B1146357 Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate CAS No. 13343-64-1](/img/structure/B1146357.png)
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate
Overview
Description
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is a versatile compound that has garnered significant interest in studying bacterial infections . It exhibits antimicrobial capabilities and holds immense promise for targeting and inhibiting diverse bacterial strains . It’s also used for the synthesis of N-acetyl muramic acid and similar compounds .
Synthesis Analysis
The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with metal salts like Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis
The molecular formula of this compound is C22H25NO6 . The X-ray crystal structure reveals the rare (mu (4)-OH)Cu (4)O (4) core for complex 1 which is mu (2)-alcoholate bridged .Chemical Reactions Analysis
This compound is used for the synthesis of N-acetyl muramic acid and similar compounds . It’s also involved in the formation of a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.44 . It has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C .Scientific Research Applications
Carbohydrate Building Block
“Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate” is used as a carbohydrate building block. It is particularly useful in the synthesis of N-acetyl muramic acid and similar compounds .
Preparation of Derivatives
This compound is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside .
HIV Research
“Benzyl 2-Acetamido-2-Deoxy-α-d-Galactopyranoside” has been found to increase Human Immunodeficiency Virus (HIV) replication and viral outgrowth efficacy in vitro . This makes it a valuable tool in HIV research.
Antimicrobial Capabilities
“Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside” has garnered significant interest in studying bacterial infections. Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains .
Biomedical Compound
“Benzyl 2-acetamido-3-O- (2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-a-D-glucopyranose” is a meticulously engineered biomedical compound, standing as a paramount instrument in studying the pervasive quandary of bacterial infections .
Synthetic Intermediate
“Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside” is a useful synthetic intermediate for carbohydrate and oligosaccharide synthesis .
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate are bacterial strains . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .
Mode of Action
It is known to interact with its bacterial targets, leading to their inhibition
Biochemical Pathways
The compound is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These biochemical pathways could be affected by the compound, leading to downstream effects that contribute to its antimicrobial activity.
Pharmacokinetics
Its molecular properties such as a molecular weight of 39944 and a polar surface area of 86 Ų suggest that it may have reasonable bioavailability
Result of Action
The result of the compound’s action is the inhibition of diverse bacterial strains . This antimicrobial activity holds immense promise for targeting and combating various bacterial infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHDLGFMYNIGA-AUQUAXPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119290 | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13343-64-1 | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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